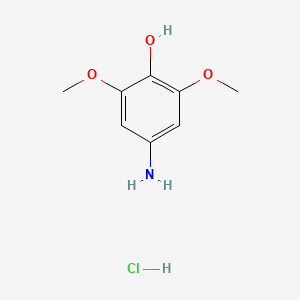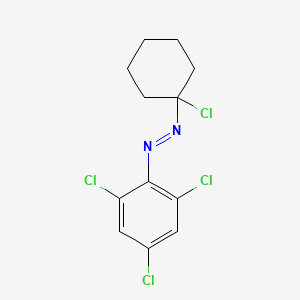
Diazene, (1-chlorocyclohexyl)(2,4,6-trichlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene, (1-chlorocyclohexyl)(2,4,6-trichlorophenyl)- is an organic compound with the molecular formula C₁₂H₁₂Cl₄N₂ It is a derivative of diazene, characterized by the presence of a 1-chlorocyclohexyl group and a 2,4,6-trichlorophenyl group
Vorbereitungsmethoden
The synthesis of Diazene, (1-chlorocyclohexyl)(2,4,6-trichlorophenyl)- typically involves the reaction of 1-chlorocyclohexylamine with 2,4,6-trichloronitrosobenzene in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Diazene, (1-chlorocyclohexyl)(2,4,6-trichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diazene, (1-chlorocyclohexyl)(2,4,6-trichlorophenyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diazene, (1-chlorocyclohexyl)(2,4,6-trichlorophenyl)- involves its ability to participate in redox reactions. It can act as an oxidizing or reducing agent, depending on the reaction conditions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of various reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Diazene, (1-chlorocyclohexyl)(2,4,6-trichlorophenyl)- can be compared with other diazene derivatives such as:
Azobenzene: A well-known diazene derivative with applications in dye and pigment industries.
Diimide: Another diazene compound used in organic synthesis for hydrogenation reactions.
1-(2,4,6-trichlorophenyl)-2-(1,2,4-triazol-4-yl)-diazene-1-oxide: A similar compound with different substituents, used in various chemical applications.
The uniqueness of Diazene, (1-chlorocyclohexyl)(2,4,6-trichlorophenyl)- lies in its specific substituents, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
143643-96-3 |
|---|---|
Molekularformel |
C12H12Cl4N2 |
Molekulargewicht |
326.0 g/mol |
IUPAC-Name |
(1-chlorocyclohexyl)-(2,4,6-trichlorophenyl)diazene |
InChI |
InChI=1S/C12H12Cl4N2/c13-8-6-9(14)11(10(15)7-8)17-18-12(16)4-2-1-3-5-12/h6-7H,1-5H2 |
InChI-Schlüssel |
KRWHFLOUNGRIMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(N=NC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12563853.png)
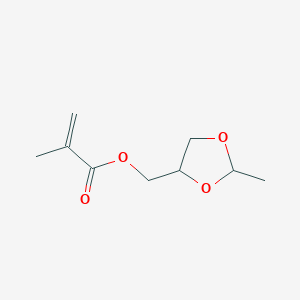
![2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B12563864.png)
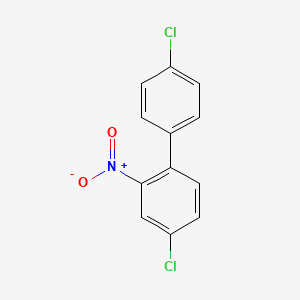
![N-Hydroxy-N''-[(4-methoxyphenyl)methyl]guanidine](/img/structure/B12563882.png)
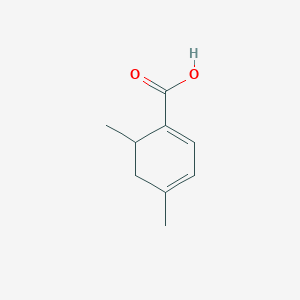
![3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one](/img/structure/B12563887.png)


![[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B12563894.png)
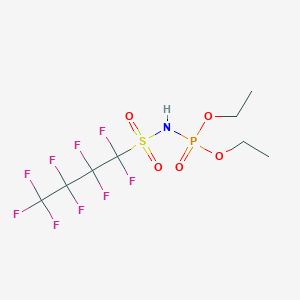
![4,8-Dimethyl-2-phenyl-1-oxaspiro[2.5]octane](/img/structure/B12563897.png)
